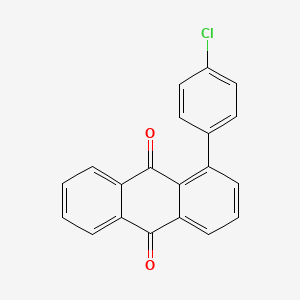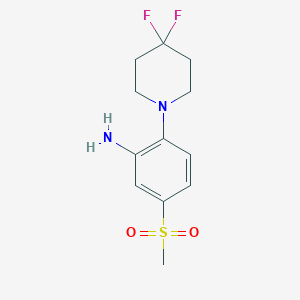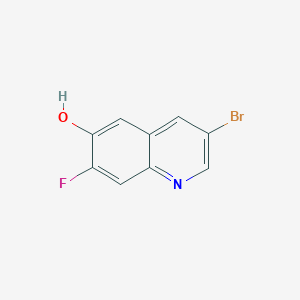
(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used to protect hydroxyl groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of an imidazole derivative with a trimethylsilyl-protected alcohol. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl group, which can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazole carboxylic acid, while reduction could produce an imidazole alcohol.
科学的研究の応用
Chemistry
In chemistry, (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its imidazole ring, which is known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting or modulating enzyme activity. The trimethylsilyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine
- 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- 4-Benzyl-5-methyl-1H-imidazol-2-amine
- (2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol
Uniqueness
Compared to similar compounds, (5-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine is unique due to its specific substitution pattern on the imidazole ring and the presence of the trimethylsilyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H23N3OSi |
|---|---|
分子量 |
241.40 g/mol |
IUPAC名 |
[5-methyl-1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]methanamine |
InChI |
InChI=1S/C11H23N3OSi/c1-10-11(7-12)13-8-14(10)9-15-5-6-16(2,3)4/h8H,5-7,9,12H2,1-4H3 |
InChIキー |
JIBQEAXJDSCOAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1COCC[Si](C)(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)






